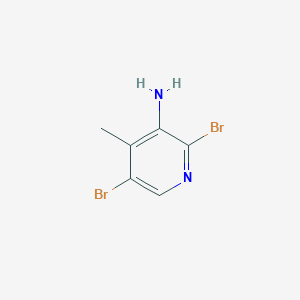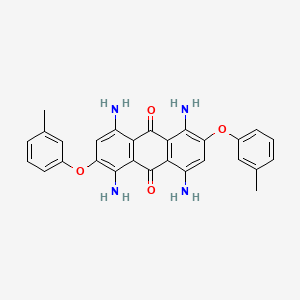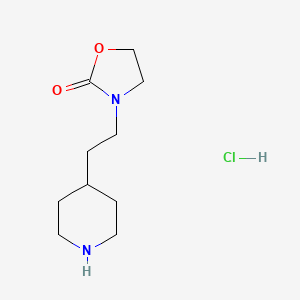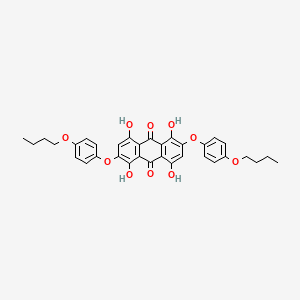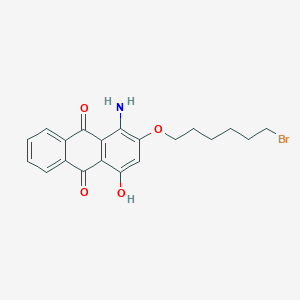
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals. This particular compound features a brominated hexyl ether side chain, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Etherification: The brominated hexyl chain is then reacted with 1-amino-4-hydroxyanthracene-9,10-dione to form the ether linkage. This step often requires a base such as potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom in the hexyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hexyl ethers depending on the nucleophile used.
科学的研究の応用
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities.
類似化合物との比較
Similar Compounds
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the brominated hexyl ether side chain.
2-Amino-3-((6-bromohexyl)oxy)-1,4-naphthoquinone: Similar structure but with a naphthoquinone core.
1-Bromo-4-hydroxyanthracene-9,10-dione: Contains a bromine atom directly attached to the anthraquinone core.
Uniqueness
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both the amino and hydroxyl groups on the anthraquinone core, as well as the brominated hexyl ether side chain. This combination of functional groups can enhance its reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
60568-88-9 |
|---|---|
分子式 |
C20H20BrNO4 |
分子量 |
418.3 g/mol |
IUPAC名 |
1-amino-2-(6-bromohexoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20BrNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
InChIキー |
JENGXWAMIACLTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
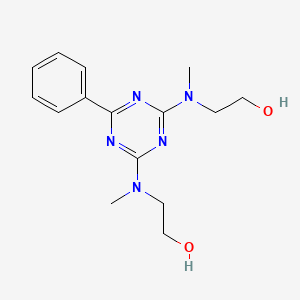
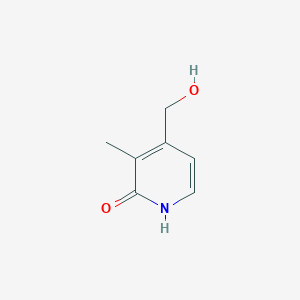
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

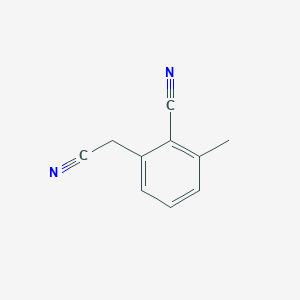
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
